molecular formula C20H21NO4S B2436003 1'-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448052-36-5

1'-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2436003
CAS No.: 1448052-36-5
M. Wt: 371.45
InChI Key: YXGUUELGCNNIFV-UHFFFAOYSA-N
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Description

1’-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement where a chroman ring is fused with a pyrrolidinone ring, and a sulfonyl group is attached to a dimethylphenyl moiety. The spirocyclic nature of this compound imparts significant rigidity and three-dimensionality, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylbenzenesulfonyl chloride with a suitable chroman derivative under basic conditions. This is followed by cyclization with a pyrrolidinone precursor. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters and the employment of advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1’-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the dimethylphenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1’-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological macromolecules, while the spirocyclic structure can enhance binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Spirocyclic Oxindoles: These compounds share the spirocyclic structure but differ in the core scaffold.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol have similar nitrogen-containing rings but lack the sulfonyl and chroman moieties.

Uniqueness: 1’-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its combination of a spirocyclic structure with a sulfonyl group and a chroman ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1'-(3,4-dimethylphenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-14-7-8-16(11-15(14)2)26(23,24)21-10-9-20(13-21)12-18(22)17-5-3-4-6-19(17)25-20/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGUUELGCNNIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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